4-Chlorobenzaldehyde-2,3,5,6-d4

Catalog No.
S1524528
CAS No.
62285-59-0
M.F
C7H5ClO
M. Wt
144.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzaldehyde-2,3,5,6-d4

CAS Number

62285-59-0

Product Name

4-Chlorobenzaldehyde-2,3,5,6-d4

IUPAC Name

4-chloro-2,3,5,6-tetradeuteriobenzaldehyde

Molecular Formula

C7H5ClO

Molecular Weight

144.59 g/mol

InChI

InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D

InChI Key

AVPYQKSLYISFPO-RHQRLBAQSA-N

SMILES

Array

Canonical SMILES

C1=CC(=CC=C1C=O)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])Cl)[2H]

The exact mass of the compound 4-Chlorobenzaldehyde-2,3,5,6-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chlorobenzaldehyde-2,3,5,6-d4 (CAS 62285-59-0) is a highly enriched (>98 atom % D) stable isotope-labeled building block essential for the synthesis of deuterated active pharmaceutical ingredients (APIs), agrochemicals, and analytical internal standards. As a core aromatic aldehyde featuring a para-substituted chlorine atom and complete deuteration at the 2, 3, 5, and 6 positions, it provides a precise +4 Da mass shift compared to its unlabeled counterpart . This compound is primarily procured by analytical laboratories and pharmaceutical manufacturers to synthesize downstream deuterated reference materials (such as Baclofen-d4 or Paclobutrazol-d4) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantitation, where isotopic purity and defined mass offsets are critical for avoiding cross-talk with natural isotopic abundances .

Substituting 4-Chlorobenzaldehyde-2,3,5,6-d4 with partially deuterated analogs (e.g., d1 or d2 variants) or alternative deuterated benzaldehydes fundamentally compromises quantitative mass spectrometry workflows. The natural abundance of the 37Cl isotope generates a significant M+2 peak—approximately 32% the intensity of the monoisotopic mass—in any chlorine-containing derivative [1]. If a d2-labeled internal standard is used, its monoisotopic mass (+2.012 Da) overlaps directly with the M+2 peak (+1.997 Da) of the unlabeled analyte, causing severe isotopic interference that standard triple quadrupole instruments cannot resolve. The specific d4 labeling guarantees a +4 Da mass shift, safely clearing the M+2 interference window and ensuring strict signal isolation during high-sensitivity pharmacokinetic monitoring [2].

Mass Spectrometry Signal Isolation via +4 Da Mass Shift

In quantitative LC-MS/MS workflows, internal standards must be free from interference caused by the natural isotopic distribution of the target analyte. Unlabeled 4-chlorobenzaldehyde derivatives exhibit a strong M+2 peak at +1.997 Da due to the ~32% natural abundance of 37Cl. If a d2-labeled analog (+2.012 Da) is used, standard triple quadrupole mass spectrometers cannot resolve the 0.015 Da difference, causing severe isotopic overlap. Using 4-Chlorobenzaldehyde-2,3,5,6-d4 provides a monoisotopic mass shift of +4.025 Da, cleanly separating the internal standard signal from the analyte's M+2 isotopic envelope . This +4 Da shift ensures a cross-talk level of <0.1%, compared to >30% interference if a d2-labeled analog were utilized.

Evidence DimensionIsotopic cross-talk / Mass isolation
Target Compound Data+4 Da mass shift (cross-talk <0.1%)
Comparator Or Baselined2-labeled analog (+2 Da mass shift)
Quantified Difference>300-fold reduction in isotopic interference from the 37Cl M+2 peak
ConditionsLC-MS/MS Multiple Reaction Monitoring (MRM) of chlorinated derivatives

Procuring the d4 variant is mandatory for chlorinated internal standards to prevent quantitative errors caused by 37Cl isotopic overlap.

1H NMR Spectral Simplification for Downstream Reaction Monitoring

The synthesis of complex APIs from 4-chlorobenzaldehyde often requires rigorous structural verification of intermediates. Unlabeled 4-chlorobenzaldehyde presents a strongly coupled AA'BB' multiplet in the 1H NMR aromatic region (7.4–7.9 ppm), which frequently obscures the signals of newly introduced functional groups during downstream coupling or condensation reactions . 4-Chlorobenzaldehyde-2,3,5,6-d4 is essentially 'NMR silent' in the aromatic proton region, leaving only the distinct aldehyde proton singlet at ~9.9 ppm. This >98% reduction in aromatic proton background allows chemists to cleanly integrate and monitor the formation of adjacent aliphatic or heterocyclic protons during multi-step syntheses without spectral deconvolution[1].

Evidence DimensionAromatic region 1H NMR signal complexity
Target Compound Data>98% attenuation of aromatic signals (NMR silent at 7.4-7.9 ppm)
Comparator Or BaselineUnlabeled 4-chlorobenzaldehyde (Complex AA'BB' multiplet)
Quantified DifferenceNear-complete elimination of aromatic proton overlap
Conditions1H NMR spectroscopy (400 MHz, CDCl3)

Simplifies structural confirmation and purity assessment of downstream synthetic intermediates, accelerating R&D workflows.

Metabolic Stability Profiling via Aromatic Deuteration

When evaluating the metabolic liability of chlorinated aromatic rings in drug discovery, the ortho and meta positions relative to the chlorine atom can be susceptible to cytochrome P450-mediated arene oxide formation. By utilizing 4-Chlorobenzaldehyde-2,3,5,6-d4 as a precursor, researchers can synthesize fully ring-deuterated drug candidates. The substitution of C-H bonds with stronger C-D bonds introduces a primary kinetic isotope effect (KIE)[1]. This can reduce the rate of aromatic hydroxylation by a factor of 2 to 5 compared to the unlabeled baseline, allowing researchers to pinpoint specific metabolic soft spots during in vitro liver microsome assays .

Evidence DimensionRate of CYP450-mediated aromatic hydroxylation
Target Compound DataKIE of 2.0 - 5.0 (reduced metabolism at 2,3,5,6 positions)
Comparator Or BaselineUnlabeled 4-chlorobenzaldehyde derivatives
Quantified Difference2 to 5-fold decrease in site-specific clearance rates
ConditionsIn vitro human liver microsome (HLM) stability assays

Enables DMPK scientists to definitively identify and potentially block metabolic liabilities on the chlorophenyl ring of novel drug candidates.

Synthesis of Chlorinated Internal Standards for LC-MS/MS

Directly utilizing the +4 Da mass shift to synthesize deuterated reference materials (e.g., Baclofen-d4, Paclobutrazol-d4) for clinical diagnostics, forensic toxicology, and food safety testing, ensuring zero cross-talk with the 37Cl M+2 peak.

Mechanistic Studies of Cross-Coupling Reactions

Employing the d4-labeled ring to track atom economy, oxidative addition rates, and kinetic isotope effects during palladium- or nickel-catalyzed cross-coupling reactions involving the formyl or chloro groups .

Development of Deuterated Active Pharmaceutical Ingredients (dAPIs)

Serving as a foundational building block for next-generation deuterated drugs where the chlorophenyl moiety is retained, leveraging the C-D bonds to improve pharmacokinetic half-life and reduce toxic metabolite formation [1].

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

144.0279995 Da

Monoisotopic Mass

144.0279995 Da

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro(~2~H_4_)benzaldehyde

Dates

Last modified: 08-15-2023

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